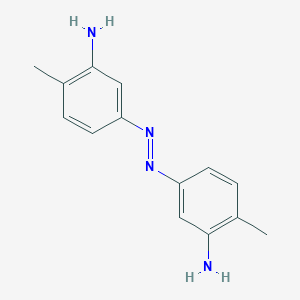
3,3'-Diamino-4,4'-dimethylazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'3,3'-Diamino-4,4'-dimethylazobenzene' is a synthetic compound that belongs to the azobenzene family. It is also known as 'Michler's ketone' and has been widely used in scientific research for several decades. This compound has unique properties that make it useful in various applications, including dyeing, photography, and as a sensitizer in organic photochemistry. '
Mechanism Of Action
The mechanism of action of '3,3'-Diamino-4,4'-dimethylazobenzene' involves the absorption of light energy, which causes the molecule to undergo a cis-trans isomerization. This process results in the formation of a highly reactive intermediate that can undergo various reactions, including the Wolff rearrangement. The compound's ability to undergo this reaction has made it useful in organic photochemistry.
Biochemical And Physiological Effects
'3,3'-Diamino-4,4'-dimethylazobenzene' has been shown to have mutagenic and carcinogenic properties in various studies. However, these studies were conducted using high doses of the compound, and the relevance of these findings to human exposure remains unclear. The compound has also been shown to have antimicrobial properties and has been used in the development of antibacterial coatings.
Advantages And Limitations For Lab Experiments
The advantages of using '3,3'-Diamino-4,4'-dimethylazobenzene' in lab experiments include its ability to initiate photochemical reactions and its usefulness in the synthesis of other organic compounds. However, the compound's toxicity and potential health hazards limit its use in certain applications. Additionally, the compound's sensitivity to light and air may make it challenging to handle in some experiments.
Future Directions
There are several potential future directions for the use of '3,3'-Diamino-4,4'-dimethylazobenzene' in scientific research. One potential application is in the development of new antibacterial agents. The compound's antimicrobial properties make it a promising candidate for the development of new antibiotics. Additionally, the compound's ability to undergo photochemical reactions could be useful in the development of new organic compounds for various applications. Finally, the compound's potential for use in the textile industry could be explored further, and new dyeing techniques could be developed using this compound.
Conclusion:
In conclusion, '3,3'-Diamino-4,4'-dimethylazobenzene' is a synthetic compound that has been widely used in scientific research for several decades. Its unique properties make it useful in various applications, including dyeing, photography, and as a sensitizer in organic photochemistry. The compound's mechanism of action involves the absorption of light energy, which causes the molecule to undergo a cis-trans isomerization. The compound has mutagenic and carcinogenic properties, but its relevance to human exposure remains unclear. The compound's advantages in lab experiments include its ability to initiate photochemical reactions and its usefulness in the synthesis of other organic compounds. However, the compound's toxicity and potential health hazards limit its use in certain applications. Finally, several potential future directions for the use of '3,3'-Diamino-4,4'-dimethylazobenzene' in scientific research were discussed, including the development of new antibacterial agents and the exploration of new dyeing techniques in the textile industry.
Synthesis Methods
The synthesis of '3,3'-Diamino-4,4'-dimethylazobenzene' involves the condensation of 4,4'-dimethoxybenzophenone with aniline in the presence of a strong acid catalyst. This reaction results in the formation of a yellow crystalline powder that is soluble in organic solvents. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
'3,3'-Diamino-4,4'-dimethylazobenzene' has been extensively used in scientific research for various applications. It is a popular sensitizer in organic photochemistry and has been used to initiate photochemical reactions such as the Wolff rearrangement. Additionally, it has been used as a dye in the textile industry and as a photographic developer. The compound has also been used in the synthesis of other organic compounds, including dyes and pharmaceutical intermediates.
properties
CAS RN |
119631-00-4 |
|---|---|
Product Name |
3,3'-Diamino-4,4'-dimethylazobenzene |
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
5-[(3-amino-4-methylphenyl)diazenyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N4/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |
InChI Key |
MOANQCLTXTXKAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



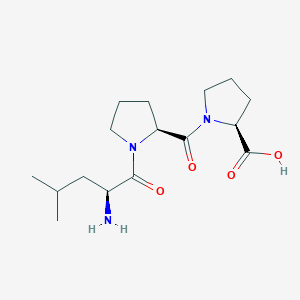
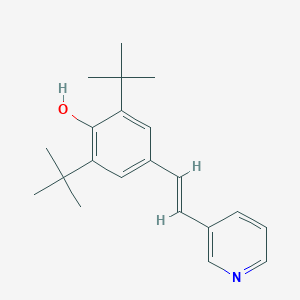

![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
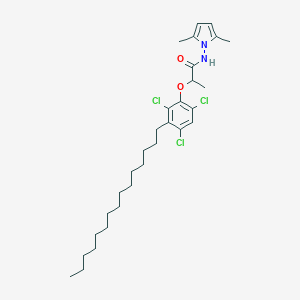
![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
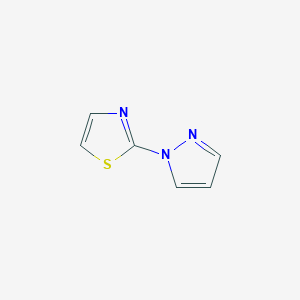
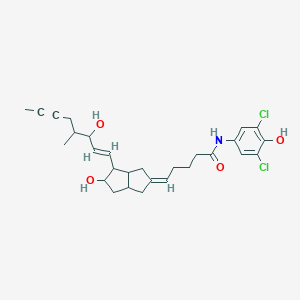
![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
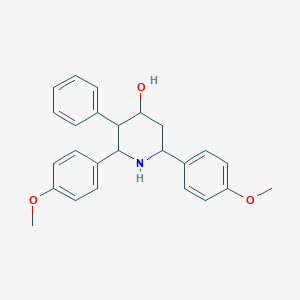
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)

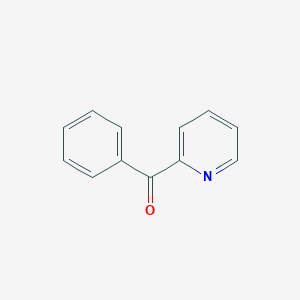
![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)